Lipophilicity (XLogP3) Head-to-Head: Dual-Perfluoroalkyl Pyridine vs. Single-CF3 Analog
The target compound exhibits a computed XLogP3 of 3.9, compared to 2.3 for its closest mono-fluorinated structural analog, 2-(bromomethyl)-4-(trifluoromethyl)pyridine [1][2]. This represents a ΔXLogP3 of +1.6 log units, equivalent to an approximately 40-fold increase in the theoretical octanol-water partition coefficient. In drug discovery, such a shift moves a compound from a moderately lipophilic range (where oral absorption may be suboptimal) into a range associated with improved membrane transit while remaining within typically acceptable drug-like boundaries (XLogP3 < 5) [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine; XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +1.6 (≈40× increase in theoretical P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18); both compounds share identical PSA (12.9 Ų) and core scaffold, isolating the contribution of the 4-C2F5 group [1][2]. |
Why This Matters
A 1.6 log-unit lipophilicity difference is decision-relevant for medicinal chemistry programs, as it directly impacts ADME profiles of derived compounds without requiring empirical measurement for pre-selection go/no-go decisions.
- [1] PubChem CID 75529887. Computed Properties: XLogP3-AA = 3.9. https://pubchem.ncbi.nlm.nih.gov/compound/1208079-78-0 View Source
- [2] PubChem CID 71720980. Computed Properties: XLogP3-AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/1227606-71-4 View Source
- [3] Jeffries, B.; et al. J. Med. Chem. 2020, 63, 1002–1031. Demonstrates systematic lipophilicity modulation by fluoroalkyl motifs including C2F5 vs. CF3. View Source
